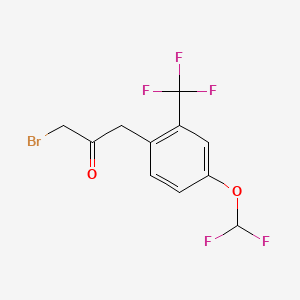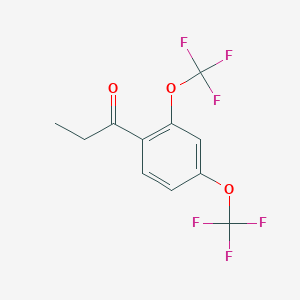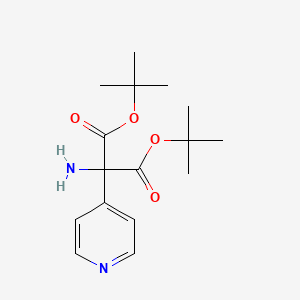
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes two octyloxyphenyl groups attached to an amino group, which is further connected to a phenyl ring bearing a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-bromoanisole with octyl bromide in the presence of a base to form 4-(octyloxy)bromobenzene.
Coupling Reaction: The next step involves the coupling of 4-(octyloxy)bromobenzene with aniline to form (4-(octyloxy)phenyl)aniline.
Boronic Acid Formation: Finally, the (4-(octyloxy)phenyl)aniline undergoes a reaction with boronic acid reagents under specific conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Biaryl compounds
科学的研究の応用
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme inhibition and signal transduction.
類似化合物との比較
- (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid
- (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
- (4-(Bis(4-tert-butylphenyl)amino)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of octyloxy groups in (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid imparts unique solubility and electronic properties compared to its analogs.
- Applications: While similar compounds may also be used in organic synthesis and material science, the specific structure of this compound makes it particularly suitable for applications requiring enhanced solubility and stability.
特性
分子式 |
C34H48BNO4 |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
[4-(4-octoxy-N-(4-octoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C34H48BNO4/c1-3-5-7-9-11-13-27-39-33-23-19-31(20-24-33)36(30-17-15-29(16-18-30)35(37)38)32-21-25-34(26-22-32)40-28-14-12-10-8-6-4-2/h15-26,37-38H,3-14,27-28H2,1-2H3 |
InChIキー |
CTERSMZPHAIIBU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCCCC)C3=CC=C(C=C3)OCCCCCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)













